

Synthesis of (2-Aminopyridin-3-yl)methanol: An Application Note and Protocol

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Compound of Interest

Compound Name: (2-Aminopyridin-3-yl)methanol

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This document provides a detailed experimental procedure for the synthesis of **(2-Aminopyridin-3-yl)methanol**, a key intermediate in the production of various pharmaceutical compounds. The following protocol is intended for use by qualified personnel in a laboratory setting.

Experimental Protocol

The synthesis of **(2-Aminopyridin-3-yl)methanol** is achieved through the reduction of an ester, ethyl 2-aminonicotinate, using sodium borohydride in the presence of methanol.^{[1][2]}

Materials and Reagents:

Reagent/Material	Grade	Supplier
Ethyl 2-aminonicotinate	Reagent	Sigma-Aldrich
Sodium borohydride	Powder, 98%	Alfa Aesar
Tetrahydrofuran (THF)	Anhydrous, ≥99.9%	Fisher Scientific
Methanol	Anhydrous, 99.8%	J.T. Baker
Sodium hydroxide	Pellets, ≥97%	Merck
Anhydrous sodium sulfate	Granular, ≥99%	VWR Chemicals
Trichloromethane	HPLC Grade	Honeywell
Deionized Water	-	In-house

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Stirring plate with heating mantle
- Dropping funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- Standard laboratory glassware
- Melting point apparatus

Procedure:

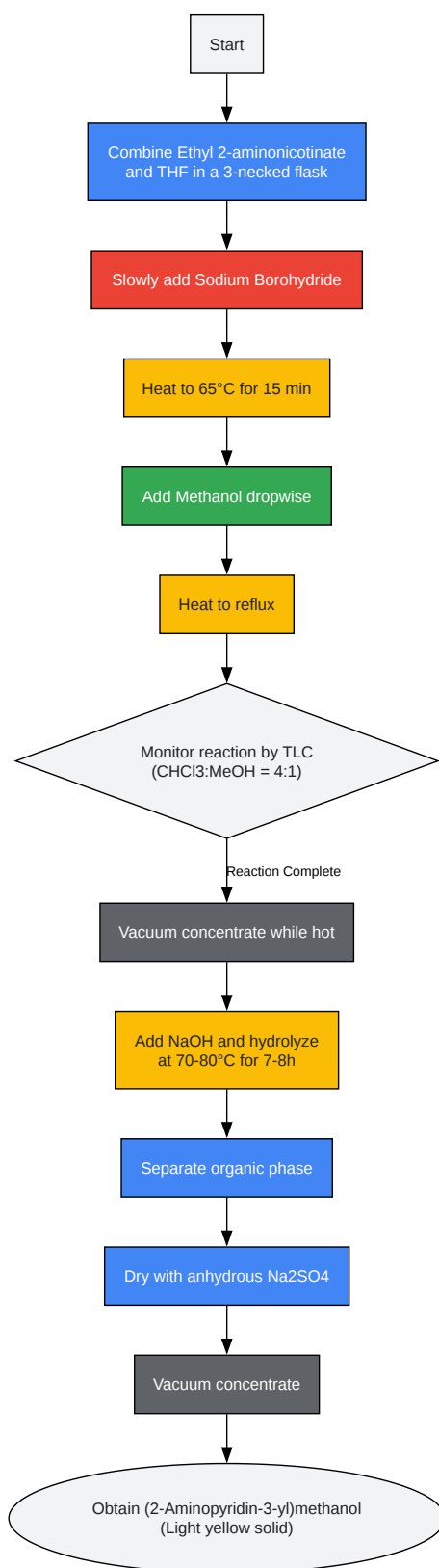
- Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5 g (0.0302 mol) of ethyl 2-aminonicotinate and 80 mL of tetrahydrofuran.

- Addition of Reducing Agent: Slowly add 13 g (0.2416 mol) of sodium borohydride powder to the stirred solution.
- Initial Reaction: Heat the reaction mixture to 65 °C and stir for 15 minutes.
- Methanol Addition: Add 65 mL of methanol dropwise to the reaction mixture.
- Reflux: Heat the mixture to reflux.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The developing solvent system is a 4:1 mixture of trichloromethane and methanol.[\[1\]](#)
[\[2\]](#)
- Work-up: Once the reaction is complete, concentrate the mixture under vacuum while it is still hot.
- Hydrolysis: To the concentrated residue, add 40 mL of a suitable mixture (the specific mixture is not fully detailed in the source, but likely an organic solvent/water mixture) and 1 g of sodium hydroxide. Heat the mixture at 70-80 °C for 7-8 hours to facilitate hydrolysis.[\[1\]](#)
- Extraction and Drying: After hydrolysis, separate the organic phase. Dry the organic phase over anhydrous sodium sulfate.
- Purification: Concentrate the dried organic phase under vacuum to yield the final product.

Data Presentation

Parameter	Value
Starting Material	Ethyl 2-aminonicotinate
Molar Mass of Starting Material	166.18 g/mol
Amount of Starting Material	5 g (0.0302 mol)
Reducing Agent	Sodium borohydride
Molar Mass of Reducing Agent	37.83 g/mol
Amount of Reducing Agent	13 g (0.2416 mol)
Solvent	Tetrahydrofuran / Methanol
Reaction Temperature	65 °C, then reflux
Reaction Time	Monitored by TLC
Hydrolysis Temperature	70-80 °C
Hydrolysis Time	7-8 hours
Product	(2-Aminopyridin-3-yl)methanol
Product Yield	2.7 g (75%)
Product Appearance	Light yellow solid powder
Melting Point	67.5-68 °C

Experimental Workflow



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Caption: Experimental workflow for the synthesis of **(2-Aminopyridin-3-yl)methanol**.

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References

- 1. (2-Aminopyridin-3-yl)methanol | 23612-57-9 [chemicalbook.com]
- 2. (2-Aminopyridin-3-yl)methanol | 23612-57-9 [amp.chemicalbook.com]
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